molecular formula C12H12BrN B11866279 4-Bromo-2,5,8-trimethylquinoline

4-Bromo-2,5,8-trimethylquinoline

Cat. No.: B11866279
M. Wt: 250.13 g/mol
InChI Key: WJCNPODIWFLYPO-UHFFFAOYSA-N
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Description

4-Bromo-2,5,8-trimethylquinoline is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,8-trimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,5,8-trimethylquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5,8-trimethylquinoline depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to modulate their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The bromine atom and methyl groups in the compound contribute to its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,5,8-trimethylquinoline is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

4-bromo-2,5,8-trimethylquinoline

InChI

InChI=1S/C12H12BrN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3

InChI Key

WJCNPODIWFLYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)Br

Origin of Product

United States

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